molecular formula C10H9NO3 B2864170 5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione CAS No. 220412-07-7

5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione

Cat. No. B2864170
CAS RN: 220412-07-7
M. Wt: 191.186
InChI Key: BNLFKOFKPWDDLQ-UHFFFAOYSA-N
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Description

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

Many approaches for the synthesis of indolizines have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .


Molecular Structure Analysis

Indolizine is an uncommon isomer of indole with the nitrogen located at a ring fusion position . The saturated analogs are indolizidine, which are found in a variety of alkaloids .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones to 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones afforded novel 2′,3′,4′-triaryl-5,6-dihydro-8H-spiro[indolizine-7,5′-isoxazolidin]-8-ones in moderate yields .

Scientific Research Applications

Organic Fluorescent Molecules

Some derivatives of indolizine exhibit excellent fluorescence properties and can be used as organic fluorescent molecules. These molecules have applications in biological and material sciences, where they can be used for imaging and sensing purposes .

Synthesis of Bioactive Compounds

Indolizine derivatives are important in the synthesis of bioactive compounds. They serve as key intermediates in the construction of complex molecules with potential biological activities, including therapeutic agents .

Material Science

Due to their structural properties, indolizine derivatives can be incorporated into materials to modify or enhance their electronic and optical properties. This makes them valuable in the development of new materials for electronics and photonics .

Catalysis

Indolizine compounds can act as catalysts in various chemical reactions. Their nitrogen-containing heterocyclic structure allows them to facilitate reactions by providing alternative pathways with lower activation energies .

Drug Discovery

The indolizine core is a significant scaffold in pharmaceutical chemistry. Compounds with this core are studied for their potential use in drug discovery, particularly for diseases where inhibition of specific proteins or enzymes is required .

Agricultural Chemistry

Indolizine derivatives can be used to develop new agrochemicals. Their structural diversity allows for the creation of compounds that can act as pesticides or herbicides, contributing to the protection of crops .

Synthetic Methodology

Indolizine and its derivatives are used to develop novel synthetic methodologies. These methodologies can lead to more efficient and sustainable chemical processes, which are crucial for industrial applications .

Environmental Science

Indolizine derivatives can be utilized in environmental science for the detection and removal of pollutants. Their ability to interact with various substances makes them suitable for use in sensors and filtration systems .

properties

IUPAC Name

4a,5,6,9-tetrahydrofuro[2,3-f]indolizine-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-2-1-7-10(13)6-3-4-14-8(6)5-11(7)9/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLFKOFKPWDDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)C3=C(C2)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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